3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide
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Overview
Description
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide is a complex organic compound that features a triazole ring, a difluoromethoxy group, and an adamantane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized via a copper-catalyzed click reaction of azides with alkynes . The adamantane carboxamide moiety is then introduced through a series of reactions involving the appropriate carboxylic acid derivatives and amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield nitro derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The difluoromethoxy and adamantane moieties contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole, 3-chloro-: A simpler triazole derivative with similar structural features.
1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)-: Another triazole compound with different functional groups.
Isazofos: A triazole-based pesticide with distinct chemical properties.
Uniqueness
3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide is unique due to its combination of a triazole ring, difluoromethoxy group, and adamantane carboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole derivatives .
Properties
Molecular Formula |
C22H25ClF2N4O3 |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-ethoxyphenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H25ClF2N4O3/c1-2-31-17-6-15(3-4-16(17)32-20(24)25)27-18(30)21-7-13-5-14(8-21)10-22(9-13,11-21)29-12-26-19(23)28-29/h3-4,6,12-14,20H,2,5,7-11H2,1H3,(H,27,30) |
InChI Key |
UEQHREQQWDVTER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC(F)F |
Origin of Product |
United States |
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